Product packaging for alpha-Carboline-15N2 N-Oxide(Cat. No.:CAS No. 1189496-03-4)

alpha-Carboline-15N2 N-Oxide

Cat. No.: B564852
CAS No.: 1189496-03-4
M. Wt: 186.184
InChI Key: WYABHFSECJYIJN-ULRYTFMMSA-N
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Description

Alpha-Carboline-15N2 N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 186.184. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B564852 alpha-Carboline-15N2 N-Oxide CAS No. 1189496-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy(115N)pyridino[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABHFSECJYIJN-ULRYTFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=C[15N](C3=[15N]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of the Alpha Carboline Scaffold in Modern Chemical Biology

The alpha-carboline (9H-pyrido[2,3-b]indole) scaffold is a key structural motif in medicinal chemistry and chemical biology. nih.govnih.gov This fused heterocyclic system, consisting of a pyridine (B92270) ring merged with an indole (B1671886) backbone, is the foundation for a diverse range of biologically active molecules. nih.govnih.gov Natural and synthetic alpha-carboline derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov

The versatility of the alpha-carboline scaffold allows for the development of targeted therapeutic agents. For instance, implitapide, a molecule containing the alpha-carboline moiety, has undergone clinical trials as a microsomal triglyceride transfer protein (MTP) inhibitor for atherosclerosis. nih.gov Furthermore, derivatives of alpha-carboline have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. acs.org The ability of the scaffold to mimic the adenine (B156593) ring of ATP makes it a valuable component in designing kinase inhibitors. acs.org The diverse biological activities and the potential for structural modification make the alpha-carboline scaffold a subject of continuous research and development in the pursuit of new therapeutic agents. researchgate.net

The Principles and Utility of Nitrogen 15 15n Isotopic Labeling in Scientific Studies

Nitrogen-15 (B135050) (¹⁵N) is a stable, non-radioactive isotope of nitrogen that serves as a powerful tool in a variety of scientific disciplines. symeres.comiaea.org Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, in this case, replacing the common ¹⁴N with ¹⁵N. wikipedia.org This substitution allows researchers to track the molecule through complex biological and chemical processes. symeres.comwikipedia.org

The primary utility of ¹⁵N labeling lies in its application in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). symeres.comnih.gov The ¹⁵N nucleus is NMR-active, enabling detailed structural and dynamic studies of nitrogen-containing molecules, including proteins and nucleic acids. nih.govchemrxiv.org In mass spectrometry, the increased mass of the ¹⁵N-labeled compound allows for its differentiation from its unlabeled counterpart, facilitating quantitative analysis and metabolic flux studies. symeres.comnih.gov

Key applications of ¹⁵N isotopic labeling include:

Mechanistic Elucidation: Tracing the fate of nitrogen atoms to unravel reaction mechanisms. symeres.comnih.gov

Metabolic Pathway Analysis: Following the incorporation and transformation of labeled compounds in biological systems. nih.govboku.ac.at

Structural Biology: Determining the three-dimensional structures of biomolecules and their complexes. nih.gov

Quantitative Proteomics and Metabolomics: Accurately measuring the abundance of proteins and metabolites. symeres.com

The Role and Research Implications of N Oxidation in Heterocyclic Nitrogen Compounds

N-oxidation is a chemical transformation where an oxygen atom is added to a nitrogen atom within a heterocyclic compound, forming an N-oxide. researchgate.net This process significantly alters the electronic and steric properties of the parent molecule, leading to changes in its reactivity and biological activity. nih.gov Heterocyclic N-oxides are recognized as important intermediates in organic synthesis and have been explored for various applications, including as catalysts and in the development of new therapeutic agents. researchgate.netnih.govsioc-journal.cn

The introduction of an N-oxide group can:

Modify Biological Activity: N-oxidation is a metabolic pathway for many nitrogen-containing drugs and xenobiotics, which can lead to either activation or detoxification. oup.comresearchgate.net For instance, the mutagenic activity of 2-amino-α-carboline (AαC) is dependent on its N-oxidation to N-hydroxy-AαC. oup.com

Enhance Solubility and Polarity: The N-oxide group can increase the water solubility of a compound.

Serve as a Synthetic Handle: The N-oxide can be a leaving group or direct further chemical modifications on the heterocyclic ring. researchgate.net

Act as a Bioisosteric Replacement: The N-oxide motif has been used as a substitute for a carbonyl group in drug design, sometimes leading to improved potency. nih.gov

The study of N-oxidation is crucial for understanding drug metabolism, designing new bioactive compounds, and developing novel synthetic methodologies. researchgate.netnih.gov

An Overview of Research Focus Areas for Alpha Carboline 15n2 N Oxide

Targeted Nitrogen-15 (B135050) Isotopic Labeling Strategies

Synthesis of ¹⁵N-Labeled Precursors and Building Blocks

The successful synthesis of the target molecule fundamentally relies on the initial preparation of precursors enriched with the ¹⁵N isotope. The common and cost-effective source for ¹⁵N labeling is often ¹⁵N-ammonium chloride (¹⁵NH₄Cl). nih.govalfa-chemistry.com The strategy for α-carboline-15N2 N-oxide necessitates the synthesis of two key building blocks: a ¹⁵N-labeled indole (B1671886) precursor and a ¹⁵N-labeled pyridine (B92270) precursor.

One viable route to a ¹⁵N-labeled indole precursor involves the synthesis of ¹⁵N-labeled glycine (B1666218), which can be achieved through the amination of chloroacetic acid with ¹⁵N-labeled aqueous ammonia (B1221849) (¹⁵NH₃). science.gov This labeled glycine can then be used in more complex syntheses to build the indole ring system. Another approach is the direct incorporation of ¹⁵N into the indole ring from a labeled aniline (B41778) derivative. rsc.org

For the pyridine portion, several methods exist for ¹⁵N labeling. A versatile strategy involves the Zincke reaction, where an unlabeled pyridine derivative is converted to a Zincke salt, which then reacts with a ¹⁵N source like ¹⁵NH₄Cl to form the ¹⁵N-labeled pyridine. chemrxiv.orgnih.gov This method is advantageous as it can be applied to complex pyridine-based compounds. nih.gov Alternatively, a pyran-based synthesis can yield ¹⁵N-pyridine with excellent isotopic enrichment (>98%) by reacting 2-ethoxy-3,4-dihydro-2H-pyran with ¹⁵NH₄Cl. nih.gov For the specific construction of the α-carboline skeleton, a precursor such as ¹⁵N-labeled 2-aminopyridine (B139424) or 2-chloropyridine (B119429) would be ideal. researchgate.netthieme-connect.com

Multi-Step Synthesis with Isotopic Fidelity

With the ¹⁵N-labeled precursors in hand, the assembly of the α-carboline ring system is undertaken. Isotopic fidelity, the preservation of the ¹⁵N labels throughout the synthetic sequence, is paramount. chemrxiv.org A well-established method for constructing the α-carboline framework is the Graebe-Ullmann reaction. osi.lvbeilstein-journals.orgresearchgate.net This reaction typically involves the thermal or microwave-assisted decomposition of a 1-(pyridyl)-1H-benzotriazole, which cyclizes to form the carboline. osi.lvnih.gov

In a potential synthetic sequence, a ¹⁵N-labeled 2-aminopyridine could be diazotized and coupled with a suitable benzene (B151609) derivative to form a ¹⁵N-labeled N-pyridylbenzotriazole. Subsequent cyclization, which can be optimized using microwave irradiation to enhance yields and reduce reaction times, would yield the ¹⁵N-labeled α-carboline. nih.gov

Another robust approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to form a key biaryl intermediate. uib.noresearchgate.net For example, a ¹⁵N-labeled 2-halopyridine could be coupled with a ¹⁵N-labeled 2-aminophenylboronic acid derivative. The resulting biaryl amine would then undergo an intramolecular cyclization to form the doubly labeled α-carboline. uib.no Maintaining non-reactive conditions in subsequent steps is crucial to prevent any loss or exchange of the incorporated ¹⁵N atoms.

Selective N-Oxidation of ¹⁵N-Labeled Alpha-Carboline

The final key transformation is the selective introduction of an oxygen atom onto one of the nitrogen atoms of the ¹⁵N-labeled α-carboline ring system. This step converts the carboline into its corresponding N-oxide derivative.

Chemical Oxidation Agents and Optimized Reaction Conditions for N-Oxide Formation

The N-oxidation of nitrogen-containing heterocycles is a common transformation, with several reagents and conditions available. The choice of oxidant and reaction conditions is critical for achieving high yield and selectivity, especially with poly-nitrogen systems. rsc.org

Commonly used oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide (H₂O₂). rsc.orgnih.gov mCPBA is a highly effective and frequently used reagent for N-oxidation on a laboratory scale. nih.gov Hydrogen peroxide is an attractive alternative, particularly for industrial applications, as it is cost-effective and produces only water as a byproduct. nih.gov Its effectiveness can be enhanced by using it in conjunction with catalysts or in acidic media like acetic acid or trifluoroacetic acid. rsc.org For weakly basic heterocycles, a potent mixture of hydrogen peroxide and sulfuric acid may be required to achieve N-oxidation. rsc.org

The optimization of reaction conditions, including solvent, temperature, and reaction time, is essential. For instance, the oxidation of some fused heterocyclic compounds can be effectively carried out using mCPBA at reflux in acetonitrile (B52724). rsc.org

Table 1: Selected Oxidation Agents for N-Oxide Formation

Oxidizing Agent/System Typical Conditions Reference
meta-Chloroperoxybenzoic acid (mCPBA) Acetonitrile, reflux rsc.org
Hydrogen Peroxide (H₂O₂) Often used with a catalyst or acid nih.gov
H₂O₂ / Acetic Acid Room temperature or gentle heating rsc.org
H₂O₂ / Trifluoroacetic Acid Fair yield for less reactive heterocycles rsc.org

Regioselectivity Considerations in N-Oxidation of Poly-Nitrogen Heterocycles

Alpha-carboline possesses two nitrogen atoms: the pyrrolic nitrogen of the indole ring (N-9) and the pyridinic nitrogen (N-1). The site of N-oxidation is determined by the relative nucleophilicity and basicity of these two nitrogen atoms. The nitrogen atom in the pyridine ring is significantly more basic and nucleophilic than the nitrogen in the indole ring. researchgate.net The lone pair of electrons on the indole nitrogen is part of the aromatic π-system, making it less available for reaction with an electrophilic oxidizing agent.

Consequently, the oxidation of α-carboline is expected to occur regioselectively at the pyridine nitrogen (N-1). researchgate.net This selective oxidation leads to the formation of alpha-carboline 1-N-oxide. This principle holds for many poly-nitrogen heterocyclic systems where the basicity of the nitrogen atoms differs significantly. researchgate.net

Integrated Synthesis and Purification of this compound

Purification is typically achieved using standard laboratory techniques. Column chromatography is a powerful method for separating the desired product from unreacted starting materials and reaction byproducts. Recrystallization can also be employed to obtain a highly pure crystalline product. The purity and identity of the final this compound must be confirmed through rigorous analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N NMR) and high-resolution mass spectrometry, to verify the molecular structure and confirm the successful incorporation and retention of the nitrogen-15 isotopes. rsc.org

Tracking Nitrogen Atom Fate in Chemical and Biochemical Transformations via ¹⁵N Labels

The use of stable isotopes like ¹⁵N is a cornerstone of mechanistic chemistry, enabling researchers to follow specific atoms through complex reaction sequences without significantly altering the chemical nature of the reactants. numberanalytics.comias.ac.in By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope, specific nitrogen atoms within a molecule like alpha-carboline become distinguishable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.org This labeling is particularly powerful for studying nitrogen-containing heterocycles, where the low density of hydrogen and carbon atoms can make structural confirmation by standard NMR methods challenging. rsc.org

Isotopic labeling with ¹⁵N is instrumental in distinguishing between proposed reaction pathways and identifying transient intermediates. numberanalytics.com In the synthesis and transformation of carbolines, where multiple pathways such as Diels-Alder reactions or stepwise addition-elimination-cyclization sequences are possible, ¹⁵N labeling provides definitive evidence. acs.orgresearchgate.net For instance, in a reaction involving a doubly ¹⁵N-labeled amidine with a triazine, the observation of both singly and doubly ¹⁵N-labeled products in the final heterocycle conclusively supported an addition/N₂ elimination/cyclization mechanism over a concerted Diels-Alder pathway. acs.org

The ¹⁵N labels in this compound serve as powerful spectroscopic probes. The ¹H-¹⁵N and ¹³C-¹⁵N coupling constants (J-couplings) that arise from the label are highly sensitive to the local electronic environment and bonding configuration. rsc.org By analyzing these J-couplings, the structure of intermediates can be confirmed. This approach has been used to study ring-chain tautomerism and to confirm the structure of fused heterocyclic systems formed during cyclization reactions. rsc.org

Table 1: Application of ¹⁵N Labeling in Differentiating Reaction Intermediates

Mechanistic Question Labeling Strategy Analytical Method Expected Outcome for Pathway Confirmation
Is a covalent adduct formed? React alpha-Carboline-¹⁵N₂ N-Oxide with an unlabeled reagent. ¹⁵N NMR, ¹H-¹⁵N HMBC Observation of new ¹⁵N signals and cross-peaks corresponding to the proposed intermediate structure. rsc.org
Does the N-oxide oxygen or a ring nitrogen act as the nucleophile? Analyze ¹³C-¹⁵N coupling constants in the product. ¹³C NMR of ¹⁵N labeled product The magnitude of the J-coupling constant can distinguish between N-alkylation and O-alkylation products. rsc.org
What is the pathway of a cascade reaction? Use a doubly labeled precursor and analyze isotopic distribution in the product. High-Resolution Mass Spectrometry (HRMS) The ratio of singly to doubly labeled products can exclude or support multi-step pathways involving fragmentation and recombination. acs.org

The synthesis of the α-carboline core often involves complex intramolecular rearrangements and cyclization cascades. researchgate.net These reactions can include electrocyclizations, radical cyclizations, and various transition-metal-catalyzed annulations. researchgate.net Tracing the precise movement and final position of the nitrogen atoms through these sequences is critical to validating proposed mechanisms.

For example, electrochemical oxidative rearrangement of tetrahydro-β-carbolines is a key method for synthesizing spirooxindoles. nih.gov An isotopic labeling experiment using H₂¹⁸O confirmed that the oxygen atom in the final product originated from the solvent, not from an internal rearrangement. nih.gov Similarly, using alpha-Carboline-¹⁵N2 N-Oxide would allow researchers to track the nitrogen atoms during skeletal rearrangements, such as those that could potentially scramble the positions of the indole and pyridine nitrogens. The ¹⁵N label in the N-oxide group is particularly valuable for studying reactions where this group is transferred or eliminated.

Numerous strategies exist for constructing the α-carboline skeleton, and ¹⁵N labeling can provide crucial insights for many of them.

Table 2: Mechanistic Insights from ¹⁵N Labeling in α-Carboline Synthesis

Cyclization Strategy Key Mechanistic Step How ¹⁵N Labeling Provides Insight
6π-Electrocyclization of Indole-Alkenyl Oximes Ring closure and aromatization A ¹⁵N label in the oxime nitrogen would confirm its incorporation into the final pyridine ring.
Intramolecular Diels-Alder [4+2] Cycloaddition ¹⁵N labels in the diene and dienophile components would confirm the predicted regiochemistry of the cycloaddition. acs.org
Palladium-Catalyzed Annulation C-N bond formation A ¹⁵N label on the amine precursor would be tracked to its final position in the pyridine ring, confirming the bond-forming event.
Rearrangement of Spirocyclopropyl Iminoindoline Skeletal rearrangement ¹⁵N labels would track the fate of the indole and imine nitrogens, confirming whether the core indole structure remains intact or undergoes rearrangement.

Isotopic labeling offers a direct method for observing the formation and cleavage of specific chemical bonds. ias.ac.in In the context of alpha-Carboline-¹⁵N2 N-Oxide, this is relevant to both the construction of the heterocyclic system and the reactions of the N-oxide group. The synthesis of α-carbolines frequently involves the formation of a crucial C-N bond to close the pyridine ring, often via methods like the Chichibabin reaction or palladium-catalyzed amination. uib.no By starting with a ¹⁵N-labeled amine precursor, the formation of this bond can be unequivocally monitored.

Furthermore, the reactivity of the N-oxide functionality is predicated on the cleavage of the N-O bond. thieme-connect.de In reactions where the N-oxide acts as an oxidant, the ¹⁵N label allows researchers to follow the fate of the nitrogen atom after the oxygen has been transferred. This can help determine whether the resulting α-carboline is stable, participates in subsequent reactions, or is regenerated. This technique was used to study the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism in the reaction of an N-oxide-1,2,4-triazine with potassium cyanide, where ¹³C and ¹⁵N labels in the cyanide revealed the entire pathway of fragmentation and recyclization. rsc.org

Studies of Intramolecular Rearrangements and Cyclization Mechanisms

Reactivity and Transformations of Alpha-Carboline N-Oxide

The N-oxide group dramatically alters the electronic properties and reactivity of the parent α-carboline. mdpi.com It renders the heterocyclic ring more susceptible to both nucleophilic and electrophilic attack, opening up a wide array of synthetic transformations not possible with the unoxidized compound. semanticscholar.orgtandfonline.com

Heteroaromatic N-oxides like alpha-carboline N-oxide exhibit ambident reactivity. The canonical resonance structures show that the positive charge on the nitrogen can be delocalized to the ortho and para positions, making these sites electrophilic and susceptible to nucleophilic attack. thieme-connect.de Conversely, the negative charge on the oxygen atom can be delocalized into the ring, making those same sites nucleophilic and reactive towards electrophiles. thieme-connect.de This dual nature makes N-oxides exceptionally versatile synthetic intermediates.

The N-oxide oxygen is nucleophilic and can react with various electrophiles. More significantly, the activation of the pyridine ring facilitates nucleophilic substitution, typically at the C-2 position. For example, treatment of pyridine N-oxides with reagents like Ts₂O in the presence of an amine can lead to the direct formation of 2-aminopyridines. semanticscholar.org Similarly, the reaction of isoquinoline (B145761) N-oxide with organosilanes in the presence of a fluoride (B91410) source leads to regioselective C-H alkylation at the C1 position. acs.org The competition between N-alkylation and O-alkylation of diazine N-oxides was conclusively studied using ¹H-¹⁵N HMBC NMR, demonstrating that the outcome depends on a delicate balance between the reaction's intrinsic barriers and thermodynamic driving forces, a rationale that HSAB theory alone could not explain. rsc.org This highlights the ambident nature of the N-oxide moiety itself, which can be attacked at either the nitrogen or the oxygen atom.

Coordination to a Lewis acid, such as a metal ion or a proton, can further enhance the electrophilicity of the ring, accelerating SₙAr reactions. mdpi.com

Table 3: Reactivity Modes of Alpha-Carboline N-Oxide

Reaction Type Reagent Class Position of Attack Typical Product
Nucleophilic Substitution Amines, Cyanides, Grignard Reagents C-2, C-4 2- or 4-substituted α-carboline
Electrophilic Substitution Nitrating agents, Halogenating agents C-3, C-5, etc. (positions activated by N-oxide) Substituted α-carboline N-oxide
Reaction at Oxygen Dimethyl sulfate (B86663), Acetic anhydride N-Oxide Oxygen O-alkylated or O-acylated pyridinium (B92312) salt
C-H Functionalization Organosilanes/TBAF, Olefins/Pd-catalyst C-2 2-alkylated or 2-alkenylated α-carboline

The reduction of the N-oxide to the parent heterocycle is a fundamental and synthetically crucial transformation. google.com This deoxygenation step is often performed after the N-oxide has been used to direct or facilitate a substitution reaction on the carboline ring that would otherwise be difficult. semanticscholar.org

A variety of methods have been developed for this reduction. Classical conditions often involve the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), which are effective and operate under mild conditions. google.comyoutube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common and efficient method. semanticscholar.orgorganic-chemistry.org More recently, numerous metal-free reduction methods have been developed, including the use of visible light photoredox catalysis, to improve the functional group tolerance and environmental profile of the reaction. acs.org The choice of reducing agent is often dictated by the other functional groups present in the molecule to ensure chemoselectivity. organic-chemistry.org This reduction step completes a common synthetic sequence: (1) oxidation of the carboline to the N-oxide, (2) functionalization of the activated ring, and (3) reduction back to the substituted parent carboline. google.com

Oxidative Transformations and Further Derivatization of N-Oxides

The N-oxide moiety of α-carboline N-oxides is a versatile functional group that can undergo a variety of oxidative transformations and further derivatizations. These reactions are crucial for creating a diverse range of α-carboline analogs with potentially novel biological activities.

One common transformation is the reaction of α-carboline-1-oxide with acetic anhydride, which results in the formation of 2-acetoxy-9-acetyl-α-carboline. researchgate.net Another derivatization involves the use of dimethyl sulphate, which leads to the formation of a salt. researchgate.net These reactions highlight the reactivity of the N-oxide and its utility as a synthetic handle for introducing various substituents onto the α-carboline scaffold.

Furthermore, oxidative dehydrogenation of tetrahydro-β-carbolines, which are structurally related to α-carbolines, can lead to the formation of aromatic β-carbolines. beilstein-journals.org This process often involves the use of oxidizing agents like selenium dioxide or potassium dichromate. While not directly involving an N-oxide, this demonstrates a key oxidative pathway for aromatizing the carboline ring system. The N-oxide itself can be prepared by reacting the corresponding N-alkyl carboline with hydrogen peroxide. google.com

The development of synthetic strategies for functionalizing the α-carboline core is an active area of research. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been effectively used to introduce substituents at various positions of the α-carboline ring. researchgate.net These methods often start from halogenated α-carboline precursors and allow for the regioselective introduction of aryl and other groups. researchgate.net

The study of N-acetoxy-N-acetyl-2-amino-α-carboline, a model for the ultimate carcinogenic metabolites of 2-amino-α-carboline, reveals the influence of the N-acetyl group on the chemistry of these N-oxide derivatives. acs.org The N-acetyl group significantly slows down the cleavage of the N-O bond, enabling other reactions like acyl-transfer to occur. acs.org This highlights the subtle electronic effects that can dictate the reactivity and subsequent biological activity of derivatized α-carboline N-oxides.

Starting Material Reagent(s) Product(s) Reaction Type
α-Carboline-1-oxideAcetic anhydride2-Acetoxy-9-acetyl-α-carbolineAcetoxylation/Acetylation
α-Carboline-1-oxideDimethyl sulphateSalt of α-carbolineAlkylation
N-alkyl carbolineHydrogen peroxideN-alkyl carboline N-oxideN-oxidation
Tetrahydro-β-carbolinesSelenium dioxide, Potassium dichromateAromatic β-carbolinesOxidative Dehydrogenation
Halogenated α-carbolinesAryl boronic acids (Suzuki-Miyaura)Aryl-substituted α-carbolinesCross-coupling

Enzymatic and Biotransformation Mechanisms Involving N-Oxidation

The enzymatic N-oxidation of α-carboline is a critical step in its biotransformation, leading to the formation of reactive metabolites that can interact with cellular macromolecules. This process is primarily mediated by cytochrome P450 enzymes and is followed by conjugation reactions catalyzed by Phase II enzymes.

The N-oxidation of heterocyclic amines like 2-amino-α-carboline (AαC) is a key metabolic activation step. oup.comannualreviews.org This reaction is predominantly catalyzed by cytochrome P450 (P450) enzymes, particularly the CYP1A2 isoform in both human and rodent liver microsomes. oup.comresearchgate.netresearchgate.net The product of this reaction is N-hydroxy-AαC (N-OH-AαC), a genotoxic metabolite. oup.comresearchgate.net

Studies with human liver microsomes have shown a wide interindividual variation in the rate of AαC metabolism, which correlates with the expression levels of CYP1A2. researchgate.netresearchgate.net While CYP1A2 is the major enzyme involved in hepatic N-oxidation, other isoforms like CYP1A1 and CYP2C9/10 may play a role in extrahepatic tissues. oup.comresearchgate.net In addition to N-oxidation, P450 enzymes also catalyze the detoxification of AαC through ring oxidation at the C3 and C6 positions. researchgate.netresearchgate.net

The activity of CYP1A2 is a significant factor in determining the balance between bioactivation and detoxification of AαC. researchgate.netnih.gov Inhibition of CYP1A2 by compounds like α-naphthoflavone strongly reduces the formation of both N-oxidation and ring-hydroxylation products. researchgate.net

Enzyme Function in AαC Metabolism Primary Product(s) Tissue Location
CYP1A2 N-oxidation (bioactivation), Ring oxidation (detoxification)N-OH-AαC, 3-hydroxy-AαC, 6-hydroxy-AαCLiver
CYP1A1 N-oxidationN-OH-AαCExtrahepatic tissues
CYP2C9/10 N-oxidationN-OH-AαCExtrahepatic tissues

Following N-oxidation by P450 enzymes, the resulting N-hydroxy-AαC can undergo further conjugation by Phase II enzymes. nih.govnih.govreactome.org These reactions can either lead to detoxification or further bioactivation. nih.govnih.gov

N-acetyltransferases (NATs): Both NAT1 and NAT2 isoforms can catalyze the O-acetylation of N-OH-AαC, forming unstable N-acetoxy esters that can bind to DNA. oup.comnih.govwikipedia.org Notably, N-OH-AαC is a substrate for both NAT1 and NAT2, which is in contrast to other N-hydroxy heterocyclic amines that are primarily activated by NAT2. oup.com The formation of N-acetylated AαC conjugates is a significant metabolic pathway. nih.gov

Sulfotransferases (SULTs): Sulfotransferases, particularly SULT1A1, catalyze the O-sulfonation of N-OH-AαC, producing reactive sulfate esters. oup.comnih.govresearchgate.net This pathway also exhibits significant inter-individual variation in human liver cytosols. oup.comnih.gov The sulfotransferase-dependent bioactivation of N-OH-AαC is considered a significant pathway for DNA damage. oup.comnih.gov

UDP-Glucuronosyltransferases (UGTs): UGTs are involved in the glucuronidation of both AαC and its N-hydroxy metabolite. researchgate.netnih.govnih.govwaiwiki.org Glucuronidation of AαC at the exocyclic amine (N2) leads to detoxification. researchgate.net However, glucuronidation of N-OH-AαC can lead to the formation of reactive O-glucuronide conjugates, such as AαC-HN2-O-Gl, which can bind to DNA at significantly higher levels than N-OH-AαC itself. researchgate.netnih.gov UGT1A9 is highly efficient in forming this reactive O-glucuronide. researchgate.netnih.gov UGTs can also form N-glucuronides of N-OH-AαC, which are generally less reactive. researchgate.netnih.gov

Enzyme Family Specific Enzyme(s) Substrate(s) Primary Conjugate(s) Biological Consequence
N-acetyltransferases (NATs) NAT1, NAT2N-OH-AαCN-acetoxy-AαCBioactivation
Sulfotransferases (SULTs) SULT1A1N-OH-AαCN-sulfonyloxy-AαCBioactivation
UDP-Glucuronosyltransferases (UGTs) UGT1A9, UGT1A4, UGT1A1AαC, N-OH-AαCAαC-N2-Gl, AαC-HN2-O-Gl, AαC-HON2-GlDetoxification and Bioactivation

The metabolism of 2-amino-α-carboline (AαC) results in a variety of intermediary metabolites, reflecting the complex interplay between bioactivation and detoxification pathways. nih.govacs.org

Following N-oxidation to N-OH-AαC, subsequent conjugation reactions produce several key metabolites. oup.comresearchgate.netnih.gov O-acetylation by N-acetyltransferases yields N-acetoxy-AαC, a highly reactive species that can form DNA adducts. oup.com Similarly, O-sulfonation by sulfotransferases produces N-sulfonyloxy-AαC, another reactive ester. oup.com

Glucuronidation of N-OH-AαC by UDP-glucuronosyltransferases leads to the formation of isomeric glucuronide conjugates. researchgate.netnih.govnih.gov These include the N-glucuronide (AαC-HON2-Gl) and the O-glucuronide (AαC-HN2-O-Gl). researchgate.netnih.gov The O-glucuronide, AαC-HN2-O-Gl, is particularly noteworthy as it is a reactive metabolite that can bind to DNA to a much greater extent than its precursor, N-OH-AαC. researchgate.netnih.gov

In addition to these reactive metabolites, detoxification pathways produce more stable products. Direct glucuronidation of AαC at the exocyclic amino group forms AαC-N2-Gl. researchgate.netnih.gov Ring hydroxylation at the C3 and C6 positions by P450 enzymes, followed by glucuronidation, also represents a major detoxification route. researchgate.netresearchgate.net Studies have also identified extensive N-acetylated AαC conjugates and multiple N-glucuronides as stable metabolites. nih.govacs.org Interestingly, direct N-sulfonation of AαC to form a sulfamate (B1201201) has not been detected. nih.govacs.org

A microsomal NADH-dependent reductase has been identified that can reduce N-OH-AαC back to the parent amine, AαC, representing a detoxification pathway that can limit the bioavailability of the carcinogenic N-hydroxy metabolite. nih.gov

Metabolite Precursor Enzyme(s) Involved Metabolic Pathway Biological Significance
N-hydroxy-AαC (N-OH-AαC) 2-amino-α-carboline (AαC)CYP1A2, CYP1A1, CYP2C9/10N-oxidation (Phase I)Genotoxic intermediate
N-acetoxy-AαC N-OH-AαCNAT1, NAT2O-acetylation (Phase II)Reactive, forms DNA adducts
N-sulfonyloxy-AαC N-OH-AαCSULT1A1O-sulfonation (Phase II)Reactive, forms DNA adducts
AαC-HN2-O-Gl (O-glucuronide) N-OH-AαCUGT1A9O-glucuronidation (Phase II)Reactive, forms DNA adducts
AαC-HON2-Gl (N-glucuronide) N-OH-AαCUGTsN-glucuronidation (Phase II)Less reactive than O-glucuronide
AαC-N2-Gl AαCUGT1A4N-glucuronidation (Phase II)Detoxification product
3-hydroxy-AαC, 6-hydroxy-AαC AαCCYP1A2Ring oxidation (Phase I)Detoxification products
N-acetylated AαC conjugates AαCNATsN-acetylationDetoxification products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. acs.org In the case of isotopically labeled compounds like this compound, specific NMR experiments are employed to confirm the positions of the ¹⁵N labels and to fully characterize the molecular framework. The use of the ¹⁵N isotope is particularly advantageous as it has a nuclear spin of ½, leading to sharper NMR signals compared to the more abundant but quadrupolar ¹⁴N nucleus. wikipedia.org

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) for Connectivities

The ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is a cornerstone for establishing connectivity between protons and nitrogen atoms over two to three bonds. This is crucial for unequivocally confirming the sites of ¹⁵N incorporation within the carboline structure. In the HMBC spectrum of this compound, correlations would be expected between specific protons on the pyridine and indole rings and the two ¹⁵N nuclei. For instance, protons on the carbon atoms adjacent to the nitrogen atoms in the pyridine ring and the indole ring would exhibit cross-peaks with the corresponding ¹⁵N signals. csic.eschemistry-technology.kz Analysis of these long-range couplings provides direct evidence of the ¹H-C-N and ¹H-C-C-N bonding networks, solidifying the assignment of the ¹⁵N labels to their intended positions within the alpha-carboline skeleton. researchgate.net

A hypothetical ¹H-¹⁵N HMBC correlation table for this compound is presented below, illustrating the expected correlations that would confirm the isotopic labeling.

Proton (¹H) PositionCorrelating Nitrogen (¹⁵N) Position
H-4N-2
H-5N-9
H-6N-9
H-8N-9
H-3N-2

This table is illustrative and based on typical connectivity patterns in carboline structures.

¹³C-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and HMBC for Carbon-Nitrogen Correlations

To further delineate the molecular structure, ¹³C-¹⁵N correlation experiments are employed. While ¹³C-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) primarily shows one-bond correlations and would not be directly applicable for the non-protonated nitrogen atoms in the core structure, ¹³C-¹⁵N HMBC is invaluable. This experiment reveals long-range couplings between carbon and nitrogen atoms, providing a detailed map of the carbon skeleton relative to the ¹⁵N labels. rsc.orgbeilstein-journals.org

For this compound, ¹³C-¹⁵N HMBC spectra would show correlations between the carbon atoms of the pyridine and indole rings and the ¹⁵N nuclei. For example, the carbon atoms C-3 and C-4a would be expected to show correlations to the pyridinic ¹⁵N at the N-2 position. Similarly, carbons C-4b, C-5, C-8, and C-8a would likely show correlations to the indolic ¹⁵N at the N-9 position. These correlations provide unambiguous confirmation of the placement of the ¹⁵N atoms within the heterocyclic framework.

Two-Dimensional ¹⁵N NMR Techniques for Complex Structural Analysis

For molecules with complex structures or in cases where signal overlap is an issue in one-dimensional spectra, two-dimensional (2D) ¹⁵N NMR techniques are indispensable. ipb.pt Experiments such as ¹⁵N-¹⁵N correlation spectroscopy could be applied if the molecule were doubly labeled in close proximity, though this is less common. More frequently, inverse-detected experiments like ¹H-¹⁵N HSQC and HMBC are the preferred 2D methods due to their significantly higher sensitivity. researchgate.net These experiments leverage the higher gyromagnetic ratio of protons to enhance the detection of the less sensitive ¹⁵N nucleus. wikipedia.org The resulting 2D plot provides a clear visual representation of the ¹H-¹⁵N connectivities, greatly simplifying the structural analysis of complex nitrogen-containing heterocycles. ipb.pt

Quantitative NMR for Isotopic Abundance and Purity Verification

Quantitative NMR (qNMR) serves as a vital tool for determining the isotopic abundance and chemical purity of this compound. anr.frmdpi.com By acquiring a ¹H or ¹⁵N NMR spectrum under specific conditions that ensure a linear relationship between signal intensity and the number of nuclei, the concentration of the labeled compound can be accurately measured. mdpi.com For assessing isotopic enrichment, high-resolution ¹³C NMR can be particularly informative. The presence of the ¹⁵N label will induce a small, measurable splitting (J-coupling) in the signals of adjacent ¹³C atoms. The ratio of the intensity of these satellite peaks to the central peak of the unlabeled species can be used to quantify the level of ¹⁵N incorporation. Similarly, direct ¹⁵N qNMR, although challenged by low sensitivity and long relaxation times, can provide a direct measure of the ¹⁵N content when appropriate experimental parameters and standards are used. mdpi.com

Mass Spectrometry (MS) for Isotope Tracking and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the analysis of isotopically labeled compounds, offering precise mass determination and the ability to track the labeled atoms through metabolic pathways. cymitquimica.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Labeled Compounds

High-Resolution Mass Spectrometry (HRMS) is critical for the analysis of this compound as it can differentiate between the isotopically labeled compound and its unlabeled counterpart, as well as other potential isobaric interferences. mycompounddiscoverer.comscite.ai The precise mass measurement provided by HRMS allows for the confident confirmation of the elemental composition of the molecule, including the incorporated ¹⁵N isotopes. The mass difference between the labeled and unlabeled compound is a direct reflection of the number of ¹⁵N atoms incorporated. This precise mass data is fundamental for verifying the successful synthesis of the labeled compound and for its unambiguous identification in complex biological matrices.

Below is a table comparing the theoretical exact masses of unlabeled and ¹⁵N₂-labeled alpha-Carboline N-Oxide, highlighting the mass shift detectable by HRMS.

CompoundMolecular FormulaExact Mass (Da)
alpha-Carboline N-OxideC₁₁H₈N₂O184.0637
alpha-Carboline-¹⁵N₂ N-OxideC₁₁H₈¹⁵N₂O186.0578

The exact mass values are calculated based on the most abundant isotopes of each element.

This ability to precisely determine mass is invaluable for metabolite profiling, where the ¹⁵N label acts as a tracer. By analyzing biological samples with HRMS, researchers can identify metabolites of alpha-Carboline N-Oxide by searching for the characteristic mass shift imparted by the two ¹⁵N atoms. This enables the elucidation of metabolic pathways and the study of the compound's biotransformation. mycompounddiscoverer.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Isotope Dilution Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for the detection and quantification of alpha-carboline derivatives at trace levels. The use of an isotopically labeled internal standard, such as this compound, is the cornerstone of the highly precise isotope dilution quantitation method. nih.gov This approach is critical in complex matrices where matrix effects could otherwise suppress or enhance the analyte signal, leading to inaccurate measurements.

In this method, a known quantity of the stable isotope-labeled (SIL) standard (this compound) is added to a sample containing the unlabeled analyte (alpha-Carboline N-Oxide). medchemexpress.cn The SIL standard is chemically identical to the analyte and thus co-elutes during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. nih.govresearchgate.net However, it is distinguished by its higher mass due to the ¹⁵N isotopes. lgcstandards.comlgcstandards.com By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, precise quantification can be achieved. nih.gov

LC-MS/MS methods for related carboline compounds often utilize reversed-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile containing an acid modifier like formic acid to ensure good peak shape and efficient ionization. nih.gov Electrospray ionization (ESI) in positive mode is typically employed, as the basic nitrogen atoms in the carboline structure are readily protonated. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Carboline Analysis

ParameterConditionReference
LC System High-Performance Liquid Chromatography (HPLC) nih.gov
Column Zorbax 300SB-C18 (2.1 × 150 mm, 5-μm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Gradient Example: 1% B to 99% B over several minutes nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive researchgate.net
Detection Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap) nih.govresearchgate.net
Quantitation Mode Multiple Reaction Monitoring (MRM) using analyte/standard ion pairs nih.gov

Fragmentation Pathway Analysis Using ¹⁵N Labeling to Determine Atom Migration

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, and the incorporation of ¹⁵N labels in this compound provides a unique advantage for dissecting its fragmentation pathways. researchgate.net When the protonated molecule, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. The ¹⁵N labels act as tracers, allowing researchers to determine which nitrogen atom is retained or lost in each fragment.

A key fragmentation characteristic of N-oxides is the neutral loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical. researchgate.net In the case of this compound, observing the fragmentation of the protonated molecule (expected m/z 201, assuming ¹⁵N at both the indole and pyridine nitrogens) would be highly informative. The loss of oxygen would yield a fragment at m/z 185. The stability of the resulting ion can provide clues about the initial site of protonation.

Furthermore, analyzing the subsequent fragmentation (MS³) of major product ions can help map the entire breakdown cascade. nih.gov For instance, the fragmentation of the carboline ring system itself can be tracked. By comparing the fragmentation pattern of the labeled compound to its unlabeled analog, any unexpected mass shifts can reveal complex intramolecular rearrangements or atom migrations occurring during dissociation. researchgate.net This level of detail is crucial for distinguishing between isomers and confirming the precise location of the N-oxide group. researchgate.net

Table 2: Hypothetical Fragmentation Ions for alpha-Carboline-¹⁵N₂ N-Oxide

Ion DescriptionHypothetical m/zFragmentation PathwayReference
Protonated Molecule [M+H]⁺ 201ESI Positive Ionization researchgate.net
Product Ion [M+H-O]⁺ 185Loss of oxygen atom from N-oxide researchgate.net
Product Ion [M+H-H₂O]⁺ 183Loss of water (less common for N-oxides than hydroxylated isomers) researchgate.net
Further Fragmentation VariesCleavage of the pyridine or indole ring system nih.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental not only for the analysis but also for the isolation and purification of this compound, ensuring its suitability for use as a certified reference material or in downstream applications. lgcstandards.com

High-Performance Liquid Chromatography (HPLC) for Compound Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of synthesized this compound and for profiling reaction mixtures. nih.gov Analytical HPLC provides high-resolution separation of the target compound from starting materials, byproducts, and other impurities. uib.no

A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. nih.gov For carboline alkaloids, a mobile phase consisting of a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is effective. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. nih.gov Purity is assessed by integrating the peak area of the target compound relative to the total area of all detected peaks at a specific UV wavelength. For α-carbolines, detection is often performed in the near UV-A region. mdpi.com

Table 3: Representative HPLC Conditions for Carboline Purity Assessment

ParameterConditionReference
Chromatography Reversed-Phase HPLC nih.gov
Stationary Phase C18 Silica (B1680970) Gel nih.gov
Mobile Phase A Water + 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile + 0.1% Formic Acid nih.gov
Elution Mode Gradient nih.gov
Column Temperature Ambient or controlled (e.g., 50 °C) nih.gov
Detection UV-Vis Detector (e.g., at 283 nm, 305 nm)

Preparative Chromatography for Scaled Synthesis and Purification

When larger quantities of highly pure this compound are required, analytical HPLC methods are scaled up to preparative chromatography. phenomenex.com The goal of preparative chromatography is to isolate the compound of interest rather than just detect it, balancing the competing factors of throughput (productivity), purity, and yield. phenomenex.com

The process often begins with lower-resolution, higher-capacity techniques like flash column chromatography over silica gel. mdpi.com Eluent systems such as ethyl acetate/hexane are commonly used to perform the initial bulk separation of the crude product from major impurities. mdpi.com For more challenging separations or to achieve final high purity, preparative HPLC is employed. This uses wider columns packed with larger stationary phase particles to accommodate significantly higher sample loads compared to analytical HPLC. phenomenex.com

Another common technique for purifying natural and synthetic alkaloids is size-exclusion chromatography using materials like Sephadex LH-20 with a solvent such as methanol. This separates molecules based on their size and is effective for removing polymeric impurities or compounds of vastly different molecular weights. The selection of the appropriate preparative technique, or a combination thereof, is guided by the specific purity requirements and the nature of the impurities present in the synthetic mixture.

Research Applications of Alpha Carboline 15n2 N Oxide

Probing Biological Pathways and Molecular Interactions

The unique properties of alpha-Carboline-15N2 N-Oxide are leveraged to trace metabolic fates, and to dissect the intricate interactions between small molecules and biological macromolecules like proteins and nucleic acids.

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing scientists to track the transformation and distribution of molecules within a biological system. nih.govresearchgate.net this compound is designed for such applications, where the two 15N atoms act as a distinguishable tracer. medchemexpress.com When introduced into a biochemical system, such as cell cultures or in vivo models, the mass of this compound is higher than its unlabeled counterpart, allowing it to be clearly identified and quantified using mass spectrometry.

Research on the parent compound, 2-amino-α-carboline (AαC), has established that its biological activity is dependent on metabolic activation, a process in which N-oxidation is a critical first step. oup.comsmolecule.com This N-oxidation, catalyzed by cytochrome P450 enzymes, is followed by other transformations including acetylation and sulfonation. nih.gov By using 15N-labeled alpha-carboline N-oxide, researchers can precisely follow these subsequent metabolic pathways. The 15N label remains with the carboline core, enabling the identification of a variety of downstream metabolites. Studies using labeled AαC in rat hepatocytes and human HepG2 liver cells have successfully identified numerous metabolic products, providing a roadmap for what to expect from its N-oxide derivative. nih.gov

Table 1: Key Metabolic Transformations of the α-Carboline Scaffold

Metabolic PathwayEnzyme FamilyDescriptionResulting Product Type
N-oxidation Cytochrome P450 (e.g., CYP1A2)Addition of an oxygen atom to a nitrogen atom, a key bioactivation step. oup.comnih.govN-hydroxy or N-oxide metabolites
O-acetylation N-acetyltransferases (NATs)Transfer of an acetyl group to the N-hydroxy metabolite, creating a more reactive ester. oup.comnih.govN-acetoxy ester
O-sulfonation Sulfotransferases (SULTs)Transfer of a sulfo group to the N-hydroxy metabolite, forming a reactive sulfate (B86663) ester. nih.govN-sulfonyloxy ester
N-glucuronidation UDP-glucuronosyltransferases (UGTs)Conjugation with glucuronic acid, typically a detoxification pathway. nih.govoup.comN-glucuronide conjugate
Ring Hydroxylation Cytochrome P450Addition of a hydroxyl group to the aromatic rings of the carboline structure. nih.govHydroxylated metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions at atomic resolution. osti.gov The incorporation of 15N labels is particularly useful for these studies. researchmap.jp When investigating the binding of a ligand like alpha-carboline N-oxide to a target protein, researchers typically use a 15N-labeled protein. Upon binding of the unlabeled ligand, changes are observed in the chemical environment of the protein's amide groups involved in the interaction. These changes are detected as chemical shift perturbations (CSPs) in a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, allowing for the precise mapping of the ligand-binding site on the protein's surface. nih.govacs.org

Alternatively, using the 15N-labeled ligand itself, such as this compound, allows for direct observation of the ligand's signals. rsc.org This approach provides information on which parts of the ligand are directly engaged in binding. This method is especially powerful for studying interactions with nucleic acids. The amino protons of DNA bases, located in the major and minor grooves, are often involved in ligand binding, and 15N-labeling provides a sensitive probe for these interactions. nih.gov The planar structure of the carboline ring and the presence of nitrogen atoms make it a candidate for DNA intercalation or groove binding, where the nitrogen atoms can interact with the phosphate (B84403) backbone or base pairs. nih.gov

Table 2: 15N-NMR Techniques for Studying Molecular Interactions

NMR TechniqueLabeling StrategyInformation ObtainedKey Application
Chemical Shift Perturbation (CSP) Uniform 15N-labeling of the protein.Identifies amino acid residues in the protein's binding pocket that interact with the ligand. nih.govacs.orgMapping protein-ligand binding sites.
1H-15N HSQC Titration 15N-labeled protein or ligand.Determines binding affinity (Kd) by monitoring chemical shift changes upon titration. nih.govQuantifying binding strength.
Transferred NOE (trNOE) Unlabeled protein and ligand.Determines the conformation of the ligand when it is bound to the protein. researchmap.jpStructural analysis of the bound ligand.
Direct 15N NMR of Ligand 15N-labeling of the ligand (e.g., this compound).Reveals which nitrogen atoms of the ligand are involved in the interaction with the macromolecule. rsc.orgnih.govProbing ligand's role in binding.

The N-oxidation of carbolines like AαC is a critical bioactivation step that can lead to genotoxicity. oup.comsmolecule.com The resulting N-hydroxy metabolite (N-OH-AαC) can be further esterified by acetyltransferases or sulfotransferases to form highly reactive electrophiles. nih.gov These reactive species can then attack nucleophilic sites in DNA, forming stable covalent bonds known as DNA adducts. The formation of these adducts can lead to mutations during DNA replication and is considered a key mechanism of carcinogenesis. smolecule.com

The major DNA adduct formed by AαC is typically at the C8-position of guanine (B1146940) (dG-C8-AαC). oup.com this compound is an excellent tool for studying these mechanisms. As a stable intermediate in the bioactivation pathway, its fate can be tracked with high precision. The 15N label acts as a unique signature, allowing researchers using techniques like high-resolution mass spectrometry to follow the transformation of the N-oxide to the reactive electrophile and to definitively identify the structure of the final DNA adduct. Similar studies with other N-oxide compounds have confirmed their role in forming DNA adducts. medchemexpress.com Understanding the precise pathway of adduct formation is crucial for assessing the carcinogenic risk associated with exposure to such compounds.

Investigations of Protein-Ligand and Nucleic Acid Interactions using 15N-NMR

Development of Advanced Research Probes and Tools

Beyond its direct use in tracing and interaction studies, the alpha-carboline N-oxide scaffold is a platform for creating novel research tools, including fluorescent probes and agents for advanced NMR techniques.

The rigid, planar structure of the α-carboline ring system endows it with intrinsic fluorescent properties, making it a valuable fluorophore for developing chemical sensors. acs.orgresearchgate.net Researchers have synthesized various 1,3-diaryl-β-carbolines and found that they exhibit strong fluorescence emission with high quantum yields, demonstrating the potential of this chemical family in materials science and as biological probes. acs.org The emission properties, such as wavelength and intensity, can be fine-tuned by adding different chemical substituents to the carboline skeleton. acs.org

While specific fluorescent probes based on the alpha-Carboline N-Oxide scaffold are not yet widely reported, the design principles are well-established. The carboline core would serve as the light-emitting unit. The N-oxide group could function as a recognition site for a specific analyte or to modulate the electronic properties of the fluorophore. For instance, interaction of an analyte with the N-oxide could alter the fluorescence, leading to a "turn-on" or "turn-off" response. This strategy has been used in other fluorescent probes where a reaction at a specific site, such as nitrosation of an amine, leads to a dramatic change in fluorescence intensity. rsc.org

Table 3: Photophysical Properties of Selected Carboline-Based Fluorophores

Compound ClassSubstituentsEmission Range (nm)Quantum Yield (Φf)Reference
1,3-Diaryl-β-carbolines N-H, Aryl at C1/C3387–409Up to 74% acs.org
1,3-Diaryl-β-carbolines N-Methyl, Aryl at C1/C3Not specifiedUp to 62% acs.org
α-Carboline Derivatives Phenyl/Biphenyl rotorsViolet-BlueStrong fluorescence observed researchgate.net

One of the major limitations of NMR spectroscopy is its inherent insensitivity, especially for nuclei like 15N. Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome this limitation by dramatically increasing NMR signal strengths by several orders of magnitude. nih.govwhiterose.ac.uk The SABRE technique is particularly well-suited for 15N-labeled molecules. scienceopen.com

The process involves the use of parahydrogen (a spin isomer of H2) and an iridium catalyst. The 15N-labeled substrate, in this case, this compound, reversibly binds to the catalyst along with parahydrogen. nih.gov This transient binding allows the strong nuclear spin order of parahydrogen to be transferred to the 15N nuclei of the carboline. whiterose.ac.uk A key requirement is that the substrate must have a nitrogen heterocycle or other group with a lone pair of electrons to coordinate with the catalyst, a feature present in the alpha-carboline ring. mdpi.com

The resulting massive signal enhancement allows for experiments to be performed in seconds rather than hours, enables the study of molecules at very low, biologically relevant concentrations, and can even be used for in vivo applications like 15N magnetic resonance imaging (MRI). nih.govscienceopen.com Applying SABRE to this compound would enable real-time tracking of its metabolic fate and interactions with a sensitivity previously unattainable.

Table 4: Key Parameters for Efficient 15N-SABRE Hyperpolarization

ParameterEffect on PolarizationOptimal ConditionReference
Magnetic Field Polarization transfer is most efficient at very low magnetic fields.Microtesla fields (achieved with magnetic shields). nih.govscienceopen.com
Parahydrogen Pressure Higher pressure generally increases the amount of polarized substrate.Optimized based on specific sample and setup. scienceopen.com
Temperature Affects catalyst activity and exchange rates.Sample-dependent, often optimized empirically. scienceopen.com
Catalyst-to-Substrate Ratio Influences the efficiency of the exchange process.Must be carefully optimized for each system. scienceopen.com
Substrate T1 Relaxation Longer T1 (spin-lattice relaxation) times retain polarization longer.15N nuclei often have advantageously long T1 times. nih.govscienceopen.com

Design and Application of Fluorescent Probes Incorporating Alpha-Carboline N-Oxide Scaffolds

Fundamental Studies in Nitrogen Heterocycle Chemistry

The isotopic labeling of complex organic molecules provides an indispensable tool for mechanistic investigations in chemistry. This compound, as the heavy-isotope-labeled version of α-carboline N-oxide, serves a critical role in fundamental studies of nitrogen heterocycles. medchemexpress.commedchemexpress.com The presence of the ¹⁵N isotopes allows researchers to trace the pathways of the nitrogen atoms through complex reactions, offering unambiguous insights into reaction mechanisms, cascade processes, and redox events that would be difficult to ascertain otherwise. medchemexpress.com

Investigation of Novel Reactions and Cascade Processes Involving Carboline N-Oxides

Carboline N-oxides are versatile intermediates in organic synthesis, capable of undergoing a variety of transformations to build molecular complexity. The N-oxide functional group activates the heterocyclic core, enabling reactions that are not feasible with the parent carboline. The study of these novel reactions is crucial for developing new synthetic methodologies.

Research into related carboline isomers, such as β- and γ-carbolines, has revealed a rich reaction landscape for their N-oxides. For instance, thermal electrocyclic reactions of indolyl aldoximes have been employed to construct the β-carboline N-oxide core, which can then be further elaborated. acs.org Similarly, gold(I)-catalyzed intramolecular cyclization of 2-alkynylindole-3-carbaldehyde oximes provides a direct route to the γ-carboline N-oxide scaffold. researchgate.net These N-oxides can participate in cycloaddition reactions; for example, the reaction of 3,4-dihydro-β-carbolines with nitrile oxides leads to the formation of novel oxadiazolo-pyridoindole derivatives, showcasing the N-oxide's utility in creating complex, fused heterocyclic systems. researchgate.net

Cascade reactions, where multiple bonds are formed in a single operation, are a particular area of interest. A one-pot silver-catalyzed reaction involving 2-alkynyl-3-oximeindoles has been shown to produce highly substituted pyrido[4,3-b]indole (γ-carboline) derivatives. researchgate.net Another cascade process involves the insertion of indolyl 2-alkynes into 1,3-diketones, followed by an intramolecular aldol (B89426) reaction and aromatization. researchgate.net

The use of this compound in such studies would be definitive. By tracking the ¹⁵N labels using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), chemists can precisely determine the fate of the nitrogen atoms throughout these multi-step transformations. This helps to validate proposed mechanistic pathways, such as the 6-endo-dig cyclization observed in gold-catalyzed formations of γ-carboline N-oxides, and to uncover unexpected rearrangements or reaction intermediates. researchgate.net

Interactive Table 1: Examples of Reactions Investigated with Carboline N-Oxide Analogs

Reaction TypeCarboline IsomerKey Reagents/CatalystsOutcomeReference
Intramolecular Cyclizationγ-Carboline N-OxideGold(I) CatalystDirect construction of the γ-carboline N-oxide scaffold. researchgate.net
Thermal Electrocyclizationβ-Carboline N-OxideHeatFormation of the β-carboline N-oxide core from aldoximes. acs.org
Cycloadditionβ-Carboline DerivativeNitrile OxidesFormation of fused oxadiazolo-pyridoindole systems. researchgate.net
6π-Electrocyclizationα-CarbolineHeat (Microwave)Conversion of N-Boc-3-indolyl alkenyl oximes to α-carbolines. acs.org

Understanding Redox Processes at Nitrogen Centers in Complex Molecules

The nitrogen atoms in heterocyclic compounds are frequently involved in redox reactions, and the N-oxide group in this compound is a prime site for such transformations. Studying these processes is fundamental to understanding biological redox cycles and developing new catalytic oxidation reactions. nih.gov

Heterocyclic N-oxides, including pyridine (B92270) N-oxides, are well-established as potent oxidants in a variety of chemical transformations, particularly in metal-catalyzed reactions. nih.gov They serve as oxygen-atom transfer agents. For example, in gold-catalyzed oxidations of alkynes, N-oxides can facilitate the formation of α-oxo gold carbene intermediates, which can then react with various nucleophiles. nih.gov The use of this compound in these systems would allow researchers to track the nitrogen-containing byproduct (the deoxygenated α-carboline) and confirm that the oxygen transfer is the key step, while also monitoring for any potential side reactions involving the nitrogen heterocycle itself. Isotopic labeling experiments have been instrumental in confirming proposed mechanisms in similar systems. nih.gov

Another significant area of study is the oxidative dehydrogenation of nitrogen heterocycles, a process that converts saturated or partially saturated rings into their aromatic counterparts. beilstein-journals.org Bioinspired catalyst systems, such as those using flavin mimics or quinones, have been developed to carry out these oxidations aerobically. nih.gov For instance, a system composed of 1,10-phenanthroline-5,6-dione (B1662461) and ZnI₂ has been shown to effectively catalyze the aerobic dehydrogenation of secondary amines, including substituted tetrahydro-β-carbolines, to their dihydro-β-carboline forms. nih.gov In these reactions, the nitrogen center is intimately involved in the oxidation mechanism. Employing this compound or its reduced, labeled precursors in such studies would provide clear evidence of the nitrogen atom's electronic role and structural fate during the catalytic cycle.

Interactive Table 2: Redox Reactions Involving Nitrogen Heterocycles

Redox ProcessSubstrate ClassCatalyst/Reagent SystemSignificanceReference
Oxygen-Atom TransferAlkynesGold Catalyst / N-OxideGenerates reactive α-oxo gold carbene intermediates for further synthesis. nih.gov
Aerobic DehydrogenationTetrahydro-β-carbolines1,10-phenanthroline-5,6-dione/ZnI₂Bioinspired conversion of saturated heterocycles to aromatic ones. nih.gov
Oxidative DehydrogenationNitrogen HeterocyclesStoichiometric Oxidants (e.g., DDQ, IBX)Fundamental method for aromatization of heterocyclic rings. beilstein-journals.org

Conclusion and Future Research Directions

Synthesis of Alpha-Carboline-15N2 N-Oxide: Achievements and Challenges

The synthesis of this compound, while not explicitly detailed in the literature, can be inferred from general synthetic strategies for alpha-carbolines and their corresponding N-oxides. The process would involve two key stages: the synthesis of the 15N-labeled alpha-carboline core and its subsequent N-oxidation.

Achievements in related syntheses provide a clear pathway. The construction of the alpha-carboline skeleton has been achieved through various methods, including cross-coupling strategies and ring annulation. nih.gov Subsequently, the N-oxidation of heterocyclic amines is a well-established transformation, typically employing oxidizing agents like hydrogen peroxide or organic peroxyacids. mdpi.com For instance, the conversion of [15N]pyridine to [15N]pyridine-N-oxide using H2O2 proceeds with high yield, a method that could likely be adapted for a labeled alpha-carboline substrate. nih.gov

Challenges , however, are significant and multi-faceted. The primary difficulties lie in the introduction of the 15N labels and the control of the N-oxidation step.

Availability of Labeled Precursors : The synthesis must start from commercially available and often expensive 15N-labeled precursors, such as 15NH4Cl or 15N-labeled anilines. nih.govnih.gov Devising a synthetic route that efficiently incorporates these expensive isotopes into the complex tricyclic carboline structure is a major hurdle. Many synthetic routes for alpha-carbolines suffer from low yields, expensive metal catalysts, or starting materials that are difficult to obtain, issues that are magnified when dealing with costly isotopic labels. nih.gov

Isotopic Scrambling and Yield : Methods like the Zincke reaction, sometimes used for creating 15N-heterocycles, can result in moderate yields and incomplete isotopic enrichment, potentially requiring multiple rounds of synthesis to achieve high purity. acs.org Newer "skeletal editing" techniques that allow for a direct 14N to 15N swap are emerging but may have limited substrate scope. nih.govresearchgate.net

Regioselectivity of N-Oxidation : The alpha-carboline scaffold contains two nitrogen atoms: the indolic nitrogen (N-9) and the pyridinic nitrogen (N-1). Direct oxidation must selectively target the pyridine (B92270) nitrogen to form the desired N-oxide without affecting the indole (B1671886) nitrogen. While pyridine nitrogen is generally more susceptible to oxidation, reaction conditions would need careful optimization to prevent side reactions.

Table 1: Comparison of Potential Synthetic Steps and Associated Challenges

Synthetic Step Common Methods Potential Challenges for this compound

| 15N-Labeling of alpha-Carboline Core | - Synthesis from 15N-precursors (e.g., 15N-aniline)

  • Zincke reaction on a pyridine fragment
  • Skeletal editing (ANRORC mechanism) | - High cost and limited availability of precursors
  • Multi-step synthesis with potential for low overall yield
  • Incomplete isotopic enrichment
  • Harsh reaction conditions limiting functional group tolerance | | N-Oxidation of Labeled Core | - Oxidation with H2O2 in acetic acid
  • Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA) | - Selective oxidation of the pyridine nitrogen over the indole nitrogen
  • Potential for over-oxidation or degradation of the carboline ring
  • Purification of the N-oxide from unreacted starting material and byproducts |
  • Key Mechanistic Insights Gained from 15N-Labeled N-Oxide Studies

    The true value of synthesizing this compound lies in its application as a mechanistic probe. alfa-chemistry.com Isotopic labeling with 15N allows researchers to track the fate of the nitrogen atoms through complex chemical and biological processes using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comfiveable.me

    Studies on other 15N-labeled compounds have set a precedent for the types of insights that could be gained:

    Reaction Mechanism Elucidation : In studies of metal nitrosyls, 15N-labeling was used to unequivocally track the nitrogen atom from a nitrosyl ligand to a nitrite (B80452) product, confirming the reaction pathway. researchgate.net Similarly, this compound could be used to study the mechanisms of its reactions, such as deoxygenation or rearrangement, by precisely following the labeled nitrogen atoms.

    Metabolic Pathway Tracing : 15N-labeled compounds are extensively used as tracers to study metabolic pathways. alfa-chemistry.com The N-oxide functional group is a known pharmacophore and can also be a site of metabolism. nih.govgoogle.com Using the doubly labeled compound would allow researchers to track the metabolic fate of the alpha-carboline core and the N-oxide group simultaneously, distinguishing between pathways that retain the N-O bond and those that involve reductive metabolism back to the parent amine.

    Structural Biology and Binding Interactions : 15N labeling is essential for many advanced NMR studies that determine protein structures and investigate drug-receptor interactions. alfa-chemistry.com For alpha-carboline derivatives that target specific proteins, such as kinases or DNA, the 15N-labeled N-oxide could provide detailed information on the hydrogen bonding and other interactions involving the heterocyclic nitrogen atoms within the binding site. 1H-15N HMBC NMR experiments, for example, can unambiguously determine sites of alkylation or protonation on nitrogen heterocycles. ucc.ie

    Table 2: Potential Mechanistic Questions Addressable with this compound

    Research Area Mechanistic Question Relevant Analytical Technique
    Metabolism Is the N-oxide group a stable metabolite or is it readily reduced back to the parent alpha-carboline in vivo? LC-MS/MS analysis of metabolites
    Chemical Reactivity In photochemical or thermal reactions, does the N-oxide oxygen transfer to a substrate, and what is the fate of the pyridine ring? 15N NMR, Mass Spectrometry
    Enzyme Inhibition Which nitrogen atom (indole or pyridine N-oxide) is critical for binding to a target enzyme like a kinase? 15N HSQC, 1H-15N HMBC NMR with the target protein
    Environmental Fate How does the molecule degrade in environmental systems? Does the pyridine ring open? Isotope Ratio Mass Spectrometry

    Emerging Research Areas and Unexplored Applications of this compound

    The future applications of this compound are intrinsically linked to the known biological activities of the broader alpha-carboline class, which include antitumor, anti-inflammatory, and neuroprotective properties. ontosight.ai The isotopic label transforms a potential therapeutic agent into a high-precision tool for basic and applied science.

    Quantitative Bioanalysis (Pharmacokinetics) : Stable isotope-labeled compounds serve as ideal internal standards for quantitative mass spectrometry assays. symeres.com The synthesis of this compound would enable highly accurate measurements of its concentration and its metabolites in biological fluids and tissues, which is fundamental for drug metabolism and pharmacokinetic (DMPK) studies.

    Advanced Materials Science : Carboline derivatives have been investigated as host materials for Organic Light-Emitting Diodes (OLEDs). tandfonline.com While 15N labeling would not dramatically alter the photophysical properties, it could be used in specialized solid-state NMR studies to probe the molecular packing and intermolecular interactions within the OLED matrix, providing insights to guide the design of more efficient materials.

    Neurodegenerative Disease Research : Given the neuroprotective activity reported for some alpha-carbolines, the 15N2 N-oxide derivative could be used to study the mechanism of action in models of neurodegenerative diseases. nih.gov For example, it could be used to trace the molecule's transport across the blood-brain barrier and identify its specific binding partners within neuronal cells.

    Anticancer Drug Development : Alpha-carbolines are known to act as DNA intercalators and inhibitors of enzymes like Topoisomerase II and RalA GTPases. researchgate.netnih.gov The labeled compound could be used in sophisticated NMR or MS-based experiments to map the precise binding interactions with DNA or to quantify target engagement within cancer cells, helping to validate the mechanism of action and guide the development of more potent derivatives. nih.gov

    Q & A

    Basic Research Questions

    Q. What experimental methodologies are recommended for synthesizing and characterizing alpha-Carboline-<sup>15</sup>N2 N-Oxide?

    • Methodological Answer : Synthesis should follow protocols for aromatic N-oxides, incorporating isotopic labeling (e.g., <sup>15</sup>N2) via nitration or oxidation reactions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for isotopic purity, and X-ray crystallography for solid-state validation. Ensure reproducibility by detailing reaction conditions (solvents, catalysts, temperatures) and purification steps in the experimental section .

    Q. How can researchers validate the isotopic integrity of <sup>15</sup>N2 labeling in alpha-Carboline N-Oxide?

    • Methodological Answer : Use tandem mass spectrometry (MS/MS) to confirm the presence of <sup>15</sup>N isotopes by comparing fragmentation patterns with unlabeled analogs. Isotopic enrichment can be quantified via isotopic ratio mass spectrometry (IRMS) or <sup>15</sup>N-NMR. Cross-validate results with computational simulations of isotopic distributions .

    Q. What analytical techniques are suitable for detecting alpha-Carboline-<sup>15</sup>N2 N-Oxide in complex matrices?

    • Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity. Optimize solid-phase extraction (SPE) protocols to reduce matrix interference. Calibration curves should cover 10–300 µg/kg ranges with weighted linear regression (r² > 0.99) to ensure precision .

    Advanced Research Questions

    Q. How does the aromatic N-oxide structural alert influence mutagenicity predictions for alpha-Carboline-<sup>15</sup>N2 N-Oxide?

    • Methodological Answer : Use structure–activity relationship (SAR) fingerprint analysis to evaluate substructures linked to DNA reactivity. Public and proprietary databases can identify mutagenic subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide). Downgrade general N-oxide alerts but retain subclass-specific alerts based on in vitro Ames test data and computational (Q)SAR modeling .

    Q. How should researchers address contradictions in mutagenicity data between public and proprietary datasets?

    • Methodological Answer : Perform meta-analyses using hierarchical SAR substructure searches to reconcile discrepancies. Apply Fisher’s LSD test for multiple comparisons and linear mixed-effect (LME) models to account for spatial variability in experimental conditions. Prioritize proprietary data with validated assay protocols .

    Q. What computational strategies improve predictive accuracy for alpha-Carboline-<sup>15</sup>N2 N-Oxide’s pharmacokinetic properties?

    • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with pharmacokinetic simulations (GastroPlus) to predict absorption and distribution. Validate predictions using in vitro transporter assays (e.g., OCT1 knockout models) to rule out false positives from nonspecific uptake .

    Q. How can isotopic tracing (<sup>15</sup>N2) elucidate metabolic pathways of alpha-Carboline N-Oxide?

    • Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with <sup>15</sup>N-labeled precursors. Track isotopic incorporation into metabolites via LC-MS/MS and Fourier-transform ion cyclotron resonance (FT-ICR) MS. Pair with kinetic modeling to quantify flux rates in hepatic or microbial systems .

    Data Analysis and Interpretation

    Q. What statistical approaches are optimal for analyzing N-oxide flux variability in environmental studies?

    • Methodological Answer : Apply LME models to assess flux differences across landscapes or treatments. Use Shapiro–Wilk and Levene’s tests for normality and variance homogeneity. Log-transform skewed data and report marginal significance (P ≤ 0.09) for high-variability systems like soil matrices .

    Q. How should researchers handle raw data from isotopic labeling experiments?

    • Methodological Answer : Archive raw MS/MS spectra and NMR FIDs in supplementary materials. Processed data (e.g., isotopic ratios, kinetic curves) should be included in the main text with error margins. Use appendices for large datasets (e.g., >4000 data points) to maintain readability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.